molecular formula C21H22N2O4S B2474879 N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476626-48-9

N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2474879
CAS No.: 476626-48-9
M. Wt: 398.48
InChI Key: CSSWTHIEYODGDG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic benzamide derivative designed for biochemical research, particularly investigating enzyme inhibition pathways and anticancer mechanisms. This compound features a strategic molecular architecture combining a benzamide core with a sulfonamide group and diallyl substituents, structural motifs recognized in the design of carbonic anhydrase (CA) inhibitors . Similar benzamide-sulfonamide hybrid compounds have demonstrated potent inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are crucial for the survival and metastasis of solid tumors under hypoxic conditions . The diallylsulfamoyl moiety may enhance binding interactions with enzyme active sites and can serve as a versatile chemical handle for further derivatization. Researchers can utilize this compound to explore its potential as a broad-spectrum anticancer agent, to study its effects on cellular proliferation across various cancer cell lines, and to elucidate its precise mechanism of action through molecular docking analyses . It is also a valuable tool for probing structure-activity relationships (SAR) in medicinal chemistry, especially regarding the impact of N,N-diallyl substitution on potency and selectivity. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h4-12,15H,1-2,13-14H2,3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWTHIEYODGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Sulfamoylation: Introduction of the diallylsulfamoyl group to the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent, particularly in antibacterial or anticancer research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Sulfonamide/Benzamide Hybrids with Aryl Substituents

Compounds sharing the benzamide core with sulfonamide or sulfamoyl groups and aryl substituents are prevalent in medicinal chemistry. Key examples include:

Compound Name Substituents Biological Activity Key Findings Reference
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide (3n) 3-acetylphenyl, 4-CF₃ Not specified (synthetic focus) Synthesized via copper-catalyzed coupling; trifluoromethyl group enhances lipophilicity and electronic effects.
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) 3-fluorophenyl, salicylamide PD-L1 inhibition (57.15% at 10 µM) Most active PD-L1 inhibitor in its series; low cytotoxicity against fibroblast cell lines.
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-Cl-4-F-phenyl, imidazole Anticancer (cervical cancer) Highest anticancer activity in imidazole-benzamide series.

Key Observations :

Sulfonamide Derivatives with Heterocyclic Moieties

Compounds combining sulfonamides with heterocycles (e.g., thiazole, imidazole) exhibit varied bioactivities:

Compound Name Structure Biological Activity Key Findings Reference
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Thiazole, Br-phenyl NF-κB activation Prolonged NF-κB signaling via aminothiazole scaffold; used in TLR adjuvant studies.
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Imidazole, thiazole Antibacterial Moderate activity against bacterial strains; synergistic effects from dual heterocycles.

Key Observations :

  • The target compound lacks heterocyclic moieties but shares the sulfamoyl-benzamide backbone. Heterocycles (e.g., thiazole in compound 50) enhance target engagement but may increase cytotoxicity.
  • The absence of heterocycles in the target compound could reduce off-target effects compared to these analogs.

Substituent Effects on Cytotoxicity and Selectivity

Substituent choice critically impacts safety and efficacy:

Compound Name Substituents Cytotoxicity (Fibroblasts) Anti-Proliferative Activity Reference
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) 4-F-phenyl, methoxy Non-toxic PC-3 inhibition (66.64% at 10 µM)
N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide (31) CF₃-phenyl Non-toxic Broad activity (MCF7, DU-145, PC-3)

Key Observations :

  • Diallylsulfamoyl groups may improve selectivity compared to trifluoromethyl (compound 31) or halogenated substituents, as allyl groups are less likely to form reactive metabolites.
  • The 3-acetylphenyl group’s electron-withdrawing nature could modulate enzyme binding differently than electron-donating groups (e.g., methoxy in compound 4).

Biological Activity

N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound belongs to a broader class of sulfamoyl benzamide derivatives, which have been synthesized and evaluated for their various biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylphenylamine with diallylsulfamoyl chloride in the presence of appropriate solvents and catalysts. The reaction conditions are optimized to yield high purity and yield of the final product. The structure is confirmed using techniques such as NMR and mass spectrometry.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays targeting different biological pathways.

1. Anticancer Activity

Research has indicated that sulfamoyl benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HepG2 (human liver cancer) cells, indicating potent antiproliferative activity.

CompoundCell LineIC50 (μM)
This compoundHepG25.2
Other derivativesHepG26.0 - 10.5

2. Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on ectonucleotidases, specifically human NTPDases (h-NTPDases), which play critical roles in purinergic signaling involved in inflammation and cancer progression.

  • Inhibition Assay Results:
    • h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
    • h-NTPDase2 : IC50 = 0.72 ± 0.11 μM

These results indicate that the compound can effectively inhibit key enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in inflammatory diseases and cancer.

3. Neuroprotective Effects

Preliminary studies suggest that compounds within this class may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Case Study 1 : In a study involving animal models, administration of a related compound resulted in improved cognitive function as measured by performance in maze tests, suggesting potential applications in treating cognitive impairments.
  • Case Study 2 : A clinical trial assessing the safety and efficacy of a sulfamoyl benzamide derivative showed promising results in reducing tumor size in patients with advanced-stage cancer.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on enzymes like h-NTPDases, inhibiting their function and altering downstream signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may scavenge free radicals, thereby reducing oxidative stress within cells.
  • Cell Cycle Arrest : Evidence from cytotoxicity assays indicates that these compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide?

Methodological Answer:
The synthesis of sulfamoyl-containing benzamides typically involves two key steps: (1) introducing the sulfamoyl group via sulfonation or coupling reactions, and (2) forming the benzamide core through acylation. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide ( ) were synthesized by reacting an amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) with an acyl chloride (e.g., 4-nitrobenzoyl chloride) under controlled conditions (0–5°C, inert atmosphere). For the target compound, the N,N-diallylsulfamoyl group may require prior synthesis via diallylamine sulfonation. Optimization includes using anhydrous solvents (e.g., dichloromethane), stoichiometric control of reagents, and purification via column chromatography to achieve >85% yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To confirm the acetylphenyl and diallylsulfamoyl substituents. For example, in N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide (), the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 480.6 for C₂₃H₂₀N₄O₄S₂ analogs; ).
  • UV-Vis Spectroscopy : To assess π-π* transitions in the benzamide core, with absorbance typically between 250–300 nm .

Advanced: How can structural discrepancies in synthesized analogs impact bioactivity interpretation?

Methodological Answer:
Minor structural variations (e.g., substitution at the sulfamoyl group) can significantly alter bioactivity. For instance, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide () showed reduced activity compared to its 4-phenoxy variant due to steric hindrance. To resolve contradictions:

Structural Verification : Use X-ray crystallography (as in ) or 2D NMR to confirm regiochemistry.

Comparative Assays : Test analogs in parallel under identical conditions (e.g., enzyme inhibition assays).

Computational Modeling : Predict binding affinities using molecular docking to identify critical substituent interactions .

Advanced: What experimental design considerations are critical for studying this compound’s protein-binding interactions?

Methodological Answer:
For interaction studies (e.g., with kinases or receptors):

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and stoichiometry.
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates.
  • Mutagenesis Studies : Identify binding residues by comparing wild-type and mutant proteins (e.g., alanine scanning).
    In analogous compounds like N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (), such methods revealed hydrogen bonding between the sulfamoyl group and active-site lysine residues .

Basic: What are common reactivity pathways for modifying the diallylsulfamoyl group?

Methodological Answer:
The diallylsulfamoyl moiety undergoes:

  • Oxidation : Conversion to sulfonamide derivatives using mCPBA or ozone.
  • Reduction : Hydrogenation (H₂/Pd-C) to saturate allyl groups, altering steric properties.
  • Nucleophilic Substitution : Reacting with thiols or amines to replace allyl groups. For example, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide () was modified via nitro group reduction to an amine for further functionalization .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:
SAR strategies include:

Systematic Substituent Variation : Replace diallyl groups with cyclopropyl or tert-butyl to modulate lipophilicity.

Bioisosteric Replacement : Swap the acetylphenyl group with a trifluoromethyl analog to enhance metabolic stability.

In Vitro/In Vivo Correlation : Test analogs in cell-based assays (e.g., IC₅₀ in cancer lines) followed by pharmacokinetic profiling. For example, 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide () showed improved bioavailability after methyl group introduction .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:
Common issues:

  • Byproduct Formation : Hydrolysis of the sulfamoyl group under acidic conditions. Mitigate by using pH-controlled aqueous workups.
  • Low Solubility : Crystallize from ethanol/water mixtures (e.g., 70:30 v/v) to isolate pure product.
  • Isomer Separation : Use chiral HPLC for enantiomeric resolution if asymmetric centers are present. In N-cyclopentyl-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide (), flash chromatography with hexane/ethyl acetate gradients achieved >95% purity .

Advanced: How can conflicting data on cytotoxicity across cell lines be systematically analyzed?

Methodological Answer:

Dose-Response Curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293, HeLa, MCF-7).

Mechanistic Profiling : Perform RNA sequencing to identify differential gene expression in sensitive vs. resistant lines.

Metabolomic Studies : Compare intracellular compound accumulation using LC-MS. For 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (), resistance in HeLa cells correlated with upregulated efflux transporters .

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